Researchers studying BRD9/7-driven chromatin remodeling face off-target artifacts with pan-bromodomain inhibitors. TP-472, a chemotype-distinct probe co-developed by Takeda/SGC, resolves this with high target fidelity.
• Kd: 33 nM (BRD9), 340 nM (BRD7); >30-fold selectivity over other bromodomains.
• In vivo efficacy: 20 mg/kg i.p. 3×/week in melanoma xenografts; suppresses ECM signaling & induces apoptosis.
• Matched inactive control TP-472N (>62.5-fold differential) for rigorous target deconvolution.
• ≥98% purity; full QC documentation; shipped globally for research use.
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Cat. No.B1574703
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
TP-472 BRD9/7 Inhibitor Specifications
TP-472 (CAS 2079895-62-6, C20H19N3O2) is a cell-permeable, synthetic organic chemical probe developed collaboratively by Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC). It functions as a potent inhibitor of bromodomain-containing proteins BRD9 and BRD7, two epigenetic reader proteins within the SWI/SNF (BAF) and PBAF chromatin remodeling complexes [1]. TP-472 binds directly to the acetyl-lysine binding pocket with dissociation constants (Kd) of 33 nM for BRD9 and 340 nM for BRD7 as measured by isothermal titration calorimetry (ITC). It exhibits >30-fold selectivity for BRD9 over all other bromodomain family members except BRD7, making it a valuable tool for dissecting BRD9/7-specific functions without confounding off-target activity .
BRD9/7-selective bromodomain probe for epigenetic studies
Cell-permeable tool compound with matched inactive control (TP-472N)
Orthogonal validation pair for target deconvolution and SWI/SNF complex research
Bromodomain inhibitors targeting the BRD9/7 subfamily exhibit substantial variation in selectivity profiles, chemotype class, and cross-reactivity patterns that preclude generic substitution. TP-472 is a structurally distinct chemical probe with a chemotype different from previously available BRD9/7 probes . Unlike BET bromodomain inhibitors (e.g., JQ1) that promiscuously target BRD2/3/4/T, TP-472 specifically engages BRD9 and BRD7, offering a >30-fold selectivity window against the broader bromodomain family [1]. Furthermore, key differences in off-target liability exist among BRD9 probes: TP-472 shows improved selectivity against CECR2 relative to BI-9564, while I-BRD9 demonstrates improved selectivity against BRD7 compared to TP-472 [2]. These distinctions directly impact experimental interpretation, target deconvolution, and cross-study reproducibility. Procurement decisions based solely on nominal target ("BRD9 inhibitor") without verifying selectivity data, chemotype origin, or available negative control (TP-472N) risk introducing uncontrolled variables that compromise experimental validity.
BI-9564 shows higher CECR2 cross-reactivity, while I-BRD9 has improved BRD7 selectivity relative to TP-472. Substitution without selectivity review may alter target engagement and result interpretation.
Absence of negative control
Using a BRD9 probe without the structurally matched inactive control TP-472N limits definitive on-target attribution and may increase risk of misinterpreting off-target effects.
[1] Chemical Probes Portal. TP-472 Probe Summary. >30-fold selectivity over all bromodomain family members except BRD7. View Source
[2] Chemical Probes Portal. TP-472 SERP Commentary. Improved selectivity vs CECR2 compared to BI-9564; I-BRD9 shows improved selectivity vs BRD7. View Source
TP-472 Comparative Evidence
BRD9 Binding Affinity Comparison
TP-472 demonstrates superior binding affinity for BRD9 compared to the alternative BRD9 inhibitors BI-9564 and I-BRD9. In isothermal titration calorimetry (ITC) assays, TP-472 exhibits a Kd of 33 nM for BRD9, which represents a 4.5-fold improvement over I-BRD9 (Kd = 148 nM) and a 12.7-fold improvement over BI-9564 (Kd = 418 nM) under comparable experimental conditions .
BRD9 Binding AffinityData to verify
33 nM Kd (BRD9)
Reported binding affinity context; supports lower working concentration selection review.
ITC assay; Homo sapiens BRD9 bromodomain. Compared to BI-9564 (418 nM) and I-BRD9 (148 nM).
EpigeneticsBromodomain inhibitionDrug discovery
Evidence Dimension
BRD9 binding affinity (Kd)
Target Compound Data
33 nM
Comparator Or Baseline
BI-9564: 418 nM; I-BRD9: 148 nM
Quantified Difference
12.7-fold more potent than BI-9564; 4.5-fold more potent than I-BRD9
Conditions
Isothermal titration calorimetry (ITC) assay, Homo sapiens BRD9 bromodomain
Why This Matters
Higher binding affinity translates to lower required working concentrations, reducing off-target engagement probability and enabling more precise target modulation in cellular assays.
EpigeneticsBromodomain inhibitionDrug discovery
Cellular BRD9 Target Engagement
TP-472 demonstrates robust cellular target engagement in a BRD9 NanoBRET assay with an EC50 of 320 nM in HEK293 cells. In direct contrast, the negative control compound TP-472N remains inactive against BRD9 at concentrations up to 20 μM, with minimal inhibitory activity [1]. This 62.5-fold difference in cellular potency provides a critical experimental control for distinguishing on-target BRD9-mediated effects from off-target compound liabilities.
Cellular Target EngagementHead-to-head
TP-472 EC50 320 nM; TP-472N inactive >20 µM
Supports on-target BRD9 engagement attribution with matched negative control.
TP-472N (negative control): inactive at 20 μM (>20,000 nM)
Quantified Difference
>62.5-fold differential in cellular activity
Conditions
NanoBRET assay, HEK293 cells
Why This Matters
The availability of a well-characterized, structurally matched negative control (TP-472N) allows researchers to definitively attribute observed phenotypic changes to BRD9/7 inhibition rather than compound-specific off-target effects.
Cellular target engagementNanoBRETEpigenetics
[1] SGC. TP-472 Chemical Probe Summary. EC50 320 nM in BRD9 NanoBRET assay. View Source
CECR2 Off-Target Selectivity
Chemical probe validation by the SGC and SERP review confirms that TP-472 exhibits a cleaner selectivity profile compared to the alternative BRD9 inhibitor BI-9564, with improved selectivity specifically against CECR2 (cat eye syndrome chromosome region, candidate 2 bromodomain) [1]. Additionally, comprehensive off-target screening across 71 receptors, ion channels, and 25 enzymes at 10 μM revealed that the only significant binding interactions for TP-472 were with Adenosine A1 receptor (14% of control), Benzodiazepine receptor (47%), PDE2A1 (25%), PDE3A (48%), and PDE4D2 (28%)—all below the 50% threshold considered to represent significant effects [2].
Off-Target SelectivityCross-study comparable
Improved CECR2 selectivity vs BI-9564; broad off-target panel binding <50%
[1] Chemical Probes Portal. TP-472 SERP Commentary. Improved selectivity vs CECR2 compared to BI-9564. View Source
[2] EUBOPEN. TP-472 Off-Target Selectivity Assessment. Screened against 71 receptors, ion channels, and 25 enzymes at 10 μM. View Source
Melanoma Xenograft Tumor Efficacy
TP-472 demonstrates quantifiable in vivo antitumor efficacy in a melanoma xenograft mouse model. In NSG mice bearing subcutaneous melanoma tumors, TP-472 administered at 20 mg/kg intraperitoneally three times weekly for 5 weeks significantly suppressed tumor growth compared to vehicle-treated controls [1]. At the end of the 5-week treatment period, representative tumor images from vehicle and TP-472 treated mice showed substantial tumor volume reduction in the TP-472 cohort [2]. This in vivo activity distinguishes TP-472 from purely biochemical probes and supports its utility for animal studies requiring systemic target engagement.
In Vivo Tumor ModelReported
Significant tumor volume reduction vs vehicle control
Model-response endpoint context; supports xenograft study interpretation.
Demonstrated in vivo efficacy validates TP-472's suitability for animal studies, distinguishing it from compounds with only in vitro characterization and reducing procurement risk for studies requiring systemic administration.
In vivo pharmacologyMelanomaXenograft
[1] Mason-Osann E, et al. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers. 2021. View Source
[2] Mason-Osann E, et al. Figure 3: TP-472 inhibits melanoma growth in in vivo xenograft melanoma mouse model. Cancers. 2021. View Source
Bromodomain Family Selectivity
TP-472 exhibits a fundamentally distinct target profile from pan-BET bromodomain inhibitors such as JQ1. While JQ1 binds to BRD2, BRD3, BRD4, and BRDT bromodomains, TP-472 shows >30-fold selectivity for BRD9 over all other bromodomain family members except the highly homologous BRD7 [1]. Specifically, TP-472 does not bind to any bromodomain in a thermal shift assay panel of >40 bromodomains with the exception of BRD7 and BRD9 [2]. This restricted target engagement enables specific interrogation of BRD9/7-dependent biology without the confounding transcriptional effects associated with broad BET inhibition.
Bromodomain SelectivityClass-level inference
>30-fold selective for BRD9 over other bromodomains; only BRD7/9 bound in panel
Class-level selectivity context; enables specific pathway interrogation distinct from BET inhibitors.
Thermal shift assay panel of >40 bromodomains; ITC profiling.
Selective for BRD9/7 only; >30-fold selectivity window
Comparator Or Baseline
JQ1: binds BRD2/3/4/T (BET family pan-inhibitor)
Quantified Difference
Target engagement restricted to 2 bromodomains vs. 4 bromodomains; distinct transcriptional consequences
Conditions
Thermal shift assay panel of >40 bromodomains; ITC selectivity profiling
Why This Matters
For studies requiring specific BRD9/7 pathway analysis rather than broad epigenetic modulation, TP-472 provides target specificity that BET inhibitors cannot achieve, preventing misinterpretation of results due to multi-bromodomain engagement.
[1] Guide to Pharmacology. TP-472 Ligand Display. >30-fold selectivity for BRD9 over other bromodomains except BRD7. View Source
[2] Chemical Probes Portal. TP-472 Off-Target Selectivity Assessment. No binding to any BRD in panel of >40 BRD except BRD7 and BRD9. View Source
Chemotype Differentiation
TP-472 was developed as part of a collaborative effort between Takeda and the SGC and represents a different chemotype from BRD9/7 probes previously available . This chemotype differentiation is functionally significant for orthogonal validation studies and for mitigating chemotype-specific off-target liabilities. Crystal structures of the human BRD9 bromodomain bound to TP-472 (PDB IDs: 6V1U, 6V14, 6Y7L, 6V16) confirm distinct binding interactions that underlie its selectivity profile [1]. The availability of structural data enables rational interpretation of structure-activity relationships and facilitates computational modeling approaches.
Chemotype & StructureSupporting evidence
Distinct chemotype; co-crystal structures available (PDB: 6V1U, 6V14, etc.)
Supports orthogonal target validation and structure-activity relationship interpretation.
X-ray crystallography; developed by Takeda/SGC.
Chemical probe validationChemotype diversityMedicinal chemistry
Evidence Dimension
Chemotype classification and structural characterization
Target Compound Data
Distinct chemotype from previously available BRD9/7 probes; multiple co-crystal structures available
Comparator Or Baseline
Earlier BRD9/7 probes: different chemotype class
Quantified Difference
Qualitative chemotype differentiation; structural data verified by 4 PDB entries
Conditions
X-ray crystallography; collaborative development by Takeda and SGC
Why This Matters
Chemotype diversity enables orthogonal target validation and reduces the risk of chemotype-specific off-target effects when using multiple probes to confirm BRD9/7-dependent phenotypes.
Chemical probe validationChemotype diversityMedicinal chemistry
[1] Protein Data Bank. Crystal structure of human BRD9 bromodomain bound to TP-472. PDB IDs: 6V1U, 6V14, 6Y7L, 6V16. View Source
TP-472 Validated Applications
Melanoma Preclinical Models
TP-472 is optimally suited for mechanistic studies of BRD9/7-dependent oncogenic signaling in melanoma. Evidence from chemical genetic screening identified TP-472 as the strongest inhibitor of melanoma growth in both short-term and long-term survival assays, as well as in mouse models of melanoma tumor growth [1]. Mechanistic studies further demonstrated that TP-472 suppresses ECM-mediated oncogenic signaling and induces apoptosis. Researchers investigating the role of ncBAF complex-dependent transcription in melanoma should prioritize TP-472 due to its validated in vivo efficacy at 20 mg/kg (i.p., three times weekly) and its well-characterized target engagement profile.
Target Validation with Negative Control
For experiments requiring rigorous target validation, TP-472 should be used in conjunction with its matched negative control TP-472N. TP-472N is inactive against BRD9 at concentrations up to 20 μM, providing a >62.5-fold differential in cellular potency relative to the active probe [1]. This pairing enables definitive attribution of observed phenotypes to BRD9/7 inhibition rather than off-target compound effects. The approach is particularly valuable for high-content screening, RNA-seq experiments, and genetic rescue studies where target specificity is paramount for publication-quality data.
Uterine Fibroid and Leiomyosarcoma Research
TP-472 demonstrates validated efficacy in uterine fibroid (UF) and uterine leiomyosarcoma (uLMS) cellular models. Studies show that targeted inhibition of BRD9 with TP-472 suppresses UF pathogenesis by increasing apoptosis and proliferation arrest while decreasing extracellular matrix deposition [1]. In uLMS, where BRD9 is aberrantly overexpressed, TP-472 suppresses cell proliferation via apoptosis induction and cell cycle arrest . Comparative transcriptomic analysis confirmed that TP-472 and I-BRD9 induce common enriched pathways in UF cells, validating BRD9 as the critical target. TP-472 should be prioritized for studies in these indications due to its documented pathway-level effects validated by high-throughput transcriptomic analysis.
UBA1 Inhibitor Combination Screening
TP-472 has been identified in a combinatorial anticancer drug screen as one of eight epigenetic probes that significantly potentiate the cytotoxicity of TAK-243, a first-in-class ubiquitin-activating enzyme (UBA1) inhibitor [1]. In this screen of 31 epigenetic probes combined with 14 anticancer agents, TP-472 (along with GSK864, A-196, UNC1999, SGC-CBP30, and PFI-4 analogues) enhanced TAK-243 cytotoxicity through off-target ABCG2 efflux transporter inhibition. Researchers evaluating synergistic combinations with UBA1 inhibitors should consider TP-472 based on this quantitative combination data, while noting that negative control compounds did not have a significant impact on TAK-243 cytotoxicity.
Application
Selection Property
Validation Focus
Melanoma xenograft studies
BRD9/7 target engagement and systemic exposure context
[1] Mason-Osann E, et al. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers. 2021. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.